molecular formula C5H9NO2 B6279998 rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans CAS No. 2241129-92-8

rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans

Cat. No.: B6279998
CAS No.: 2241129-92-8
M. Wt: 115.13 g/mol
InChI Key: HJNCIIYYAHQDGZ-IUYQGCFVSA-N
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Description

rac-(2R,4S)-4-Methylazetidine-2-carboxylic acid, trans is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring with a methyl group at the 4-position and a carboxylic acid moiety at the 2-position. The "rac" designation indicates a racemic mixture of enantiomers, while "trans" specifies the relative stereochemistry of the substituents (methyl and carboxylic acid groups on opposite sides of the ring). This compound is of interest in medicinal chemistry due to the conformational rigidity imparted by the azetidine ring, which can enhance binding specificity in drug design .

Key structural features:

  • Ring system: Azetidine (4-membered saturated ring with one nitrogen atom).
  • Substituents: Methyl (C4) and carboxylic acid (C2).
  • Stereochemistry: Racemic mixture with trans configuration.

Properties

CAS No.

2241129-92-8

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2R,4S)-4-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

HJNCIIYYAHQDGZ-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1C[C@@H](N1)C(=O)O

Canonical SMILES

CC1CC(N1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidine ring. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the resolution of the racemic mixture to obtain the desired enantiomer, followed by purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues by Ring System

Azetidine Derivatives
  • rac-(2R,4S)-4-Methylazetidine-2-carboxylic acid, trans Molecular formula: C₆H₁₁NO₂ (inferred from related azetidine derivatives) . Key features: High ring strain due to the four-membered structure, enhancing reactivity and conformational rigidity.
Pyrrolidine Derivatives
  • (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid (CAS 6734-41-4) Molecular formula: C₆H₁₁NO₂; molecular weight: 129.16 g/mol . Key differences: Five-membered pyrrolidine ring reduces ring strain compared to azetidine. The (2S,4S) stereochemistry is enantiomerically pure, unlike the racemic mixture in the target compound. Applications: Used as a proline analogue in peptide synthesis .
Piperidine Derivatives
  • rac-(2R,4R)-4-Methyl-6-oxopiperidine-2-carboxylic acid (CAS 1931995-22-0) Molecular formula: C₇H₁₁NO₃; molecular weight: 157.17 g/mol . Key differences: Six-membered piperidine ring with a ketone group (C6). Reduced ring strain and increased flexibility compared to azetidine.
Cyclopropane Derivatives
  • rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, trans (CAS 2059908-29-9)
    • Molecular formula : C₉H₁₄O₃; molecular weight: 170.21 g/mol .
    • Key differences : Three-membered cyclopropane ring fused with an oxane (tetrahydropyran) group. High ring strain but distinct electronic properties due to the ether oxygen.

Functional Analogues by Substituents

Carboxylic Acid-Containing Compounds
  • trans-4-Methylcyclohexanecarboxylic acid (CAS 13064-83-0)
    • Molecular formula : C₈H₁₄O₂; molecular weight: 142.19 g/mol .
    • Key differences : Cyclohexane ring with equatorial methyl and carboxylic acid groups. Higher hydrophobicity and lower solubility in polar solvents compared to azetidine derivatives.
Thiazolidine Derivatives
  • (2R,4S)-2-[(R)-{[(2R)-2-Amino-2-phenylacetyl]amino}(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Molecular formula: C₁₉H₂₅N₃O₅S; molecular weight: 407.48 g/mol . Key differences: Five-membered thiazolidine ring with sulfur and additional functional groups. Used in β-lactam antibiotic research due to structural similarity to penicillin .

Stereochemical Considerations

  • Racemic vs. Enantiopure Forms : The racemic nature of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid may limit its use in asymmetric synthesis compared to enantiopure analogues like (2S,4S)-4-methylpyrrolidine-2-carboxylic acid .

Biological Activity

Rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_6H_11NO_2
  • Molecular Weight : 115.16 g/mol
  • Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a carboxylic acid group contributes to its reactivity and biological interactions.

The biological activity of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors. It may act as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
  • Receptor Interaction : It may bind to receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting neuroprotective effects.

Biological Activity Overview

The biological activities of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid have been investigated in various studies:

Activity Description References
AntimicrobialDemonstrated activity against certain bacterial strains.
NeuroprotectivePotential to protect neurons from oxidative stress and inflammation.
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro.
AnticancerInduced apoptosis in cancer cell lines through modulation of apoptotic pathways.

Case Studies

  • Neuroprotection in Animal Models
    • A study evaluated the neuroprotective effects of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function compared to controls.
  • Antimicrobial Activity
    • In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains.
  • Anti-inflammatory Effects
    • Research focused on the compound's ability to modulate cytokine production showed a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic routes are optimal for producing rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans with high enantiomeric purity?

Methodological Answer: Synthesis typically involves multi-step strategies, including cyclization of β-amino alcohols or ring-opening of aziridine precursors. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. Post-synthesis, enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution may refine purity . Example conditions:

  • Cyclization step : Use of carbodiimide coupling agents at 0–25°C in anhydrous DMF .
  • Purification : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For non-crystalline samples, use:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or ROESY experiments to confirm spatial proximity of substituents .
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated data for chiral centers .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition above 150°C) .
  • Long-term storage : Store at –20°C under inert gas (argon) to prevent racemization or oxidation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoselectivity of this compound synthesis?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states via hydrogen bonding, enhancing enantiomeric excess (e.e.) by 10–15% compared to non-polar solvents .
  • Temperature control : Lower temperatures (e.g., –40°C) reduce kinetic resolution barriers, favoring trans over cis isomers .
    Data Contradiction Note : Some studies report higher yields in THF due to better solubility of intermediates, conflicting with DMSO-based stereoselectivity claims .

Q. What strategies resolve discrepancies in bioactivity data between enantiomers of this compound?

Methodological Answer:

  • Enantiomer-specific assays : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KDK_D values) to target proteins .
  • Metabolic profiling : Compare hepatic microsomal stability of (2R,4S) vs. (2S,4R) enantiomers via LC-MS/MS to identify degradation pathways .
  • Computational docking : Validate experimental data with molecular dynamics simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

  • DFT calculations : Optimize transition-state geometries (B3LYP/6-31G* level) to predict regioselectivity in ring-opening reactions .
  • Machine learning : Train models on existing azetidine reaction datasets to forecast yields for untested conditions (e.g., new catalysts) .

Key Considerations for Contradictory Data

  • Stereochemical drift : Verify storage conditions in conflicting studies; air exposure may accelerate racemization .
  • Analytical variability : Cross-validate HPLC methods (e.g., column batch differences) to ensure reproducibility .

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